Rac-N-Demethyl Dimethindene-d3 Hydrobromide is a deuterated derivative of dimethindene, a potent and selective histamine H1 antagonist. This compound is primarily used in pharmacological research to study the histamine H1 receptor and its associated pathways. The introduction of deuterium atoms enhances the compound's stability and can improve the pharmacokinetic profile, making it valuable for various scientific applications.
Dimethindene was originally developed as an antihistamine for allergic conditions. Its deuterated form, rac-N-Demethyl Dimethindene-d3 Hydrobromide, is synthesized for research purposes, particularly in studies involving drug metabolism and receptor binding kinetics. The hydrobromide salt form is often utilized to enhance solubility and stability in formulations.
Rac-N-Demethyl Dimethindene-d3 Hydrobromide is classified as a pharmaceutical compound with applications in pharmacology and medicinal chemistry. It falls under the category of antihistamines, specifically targeting the histamine H1 receptor.
The synthesis of rac-N-Demethyl Dimethindene-d3 Hydrobromide typically involves several key steps:
The synthetic route may include:
Rac-N-Demethyl Dimethindene-d3 Hydrobromide has a complex molecular structure characterized by:
Rac-N-Demethyl Dimethindene-d3 Hydrobromide can participate in various chemical reactions, particularly those relevant to pharmacological studies:
The reactions are typically monitored using techniques such as:
The mechanism of action for rac-N-Demethyl Dimethindene-d3 Hydrobromide involves its role as an antagonist at the histamine H1 receptor:
Pharmacological studies indicate that rac-N-Demethyl Dimethindene-d3 has similar efficacy to its non-deuterated counterpart, with potential differences in metabolic pathways due to deuteration.
Rac-N-Demethyl Dimethindene-d3 Hydrobromide is primarily used in:
rac-N-Demethyl Dimethindene-d3 Hydrobromide represents a strategically deuterated analog of the established histamine H1 receptor antagonist dimethindene. This compound incorporates three deuterium atoms at critical molecular positions, creating a isotopically labeled variant with significant applications in pharmacological research and analytical chemistry. The deuterium substitution profoundly influences the molecule's physicochemical behavior without substantially altering its biological activity, making it an indispensable tool for tracking drug metabolism and distribution. Its development addresses the critical need for precise reference standards in studying the metabolic fate of antihistaminic drugs, particularly those undergoing N-demethylation pathways [1] [5].
This deuterated compound is systematically identified as (±)-N-(Methyl-d3)-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine hydrobromide, reflecting both its stereochemistry and isotopic labeling. The molecular structure features a racemic mixture due to the chiral center at the 1-(2-pyridinyl)ethyl moiety. The compound carries the CAS Registry Number 151562-10-6 for its unlabeled free base form, while the specific deuterated hydrobromide salt is commercially identified under catalog numbers such as sc-500664 (Santa Cruz Biotechnology) and TRC-D230980 (LGC Standards) [5] [9].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | (±)-N-(Methyl-d3)-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine hydrobromide |
Common Synonyms | rac-N-Demethyl dimethindene-d3 hydrobromide; Dimetindene EP Impurity I-d3 |
CAS Number (Free Base) | 151562-10-6 |
Molecular Formula | C19H19D3N2·HBr |
Commercial Catalog Numbers | sc-500664 (Santa Cruz); TRC-D230980 (TRC) |
The compound is recognized by multiple synonyms across scientific literature and commercial sources, including (+/-)-N-(Methyl-d3)-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine Hydrobromide and Dimetindene EP Impurity I, reflecting its role as a metabolic reference standard for the parent antihistamine dimethindene [5] [10]. The molecular formula of the deuterated hydrobromide salt is C19H19D3N2·HBr, with an exact molecular weight of 362.32 g/mol, distinguishing it from the non-deuterated analog which has a molecular weight of 278.39 g/mol for the free base form [1] [9].
The molecular architecture centers on a tricyclic system featuring an indene core linked to a pyridinyl moiety through an ethyl bridge. The strategic deuterium incorporation occurs exclusively at the N-methyl group (-N-CD3), where three hydrogen atoms are replaced with deuterium isotopes. This modification creates a distinct mass difference of +3 Da compared to the non-deuterated analog while maintaining the compound's steric and electronic properties [5] [9].
The deuteration pattern significantly enhances the utility of this compound in mass spectrometry-based analyses. The isotopic signature creates a predictable and easily detectable mass shift in liquid chromatography-mass spectrometry (LC-MS) applications, enabling unambiguous differentiation between administered drug and its metabolites in complex biological matrices. This labeling strategy maintains the pharmacological activity of the parent molecule while creating a spectroscopically distinguishable analog [5].
Table 2: Structural Comparison with Non-deuterated Analog
Characteristic | rac-N-Demethyl Dimethindene-d3 HBr | Non-deuterated Analog |
---|---|---|
Isotopic Composition | Three deuterium atoms at N-methyl position | Protium at N-methyl position |
Molecular Formula | C19H19D3N2·HBr | C19H22N2 (free base) |
Molecular Weight | 362.32 g/mol | 278.39 g/mol (free base) |
Mass Spectrometry Signature | Characteristic +3 Da shift | Baseline mass |
Chemical Structure (SMILES) | CN(CCc1c(C(C)c2ccccn2)c3ccccc3C1)[2H]3 | CNCCC1=C(C(C)c2ccccn2)c3ccccc3C1 |
The InChI representation (InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3) remains fundamentally identical to the non-deuterated compound except for the isotopic substitution at the terminal methyl group. This structural preservation ensures that the deuterated compound exhibits nearly identical chromatographic behavior to its non-deuterated counterpart, a critical feature for its application as an internal standard in analytical methods [1] [9].
As the primary active metabolite of the clinically established antihistamine dimethindene, this demethylated compound demonstrates significant histamine H1 receptor antagonism. Dimethindene itself has been documented to effectively suppress histamine-induced cutaneous reactions, with studies demonstrating pronounced inhibition of flare (75-85%) and weal (65-70%) responses following intravenous administration [7]. The demethylated metabolite retains comparable receptor affinity due to preservation of the core structural elements necessary for H1 receptor interaction [6].
The molecular mechanism involves competitive inhibition at the histamine binding site of the H1 receptor, a G-protein coupled receptor predominantly expressed in smooth muscle, endothelial cells, and the central nervous system. The compound's tricyclic structure enables specific hydrophobic interactions within the receptor's transmembrane domains, while the protonated amine forms critical ionic bonds with aspartate residues in the third transmembrane helix. Molecular modeling studies suggest that demethylation may enhance membrane permeability due to reduced polarity, potentially extending tissue residence time compared to the parent compound [6].
Pharmacodynamic investigations of the parent drug reveal a mean residence time of approximately 13-15 hours for H1 receptor blockade in cutaneous tissue, significantly exceeding the plasma half-life of approximately 6 hours. This discrepancy suggests extensive tissue distribution and sustained receptor binding—properties likely shared by the demethylated metabolite given its structural similarity. The extended receptor occupancy provides the pharmacological basis for once-daily dosing regimens of the parent drug in clinical settings [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: